molecular formula C8H11N3O3S B3008167 5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one CAS No. 338417-54-2

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one

Cat. No.: B3008167
CAS No.: 338417-54-2
M. Wt: 229.25
InChI Key: SGMRRGAMFDAEIK-YDFGWWAZSA-N
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Description

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one is a complex organic compound with a unique structure that includes a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one typically involves multi-step organic reactions. The starting materials often include dimethylamine, methyl isothiocyanate, and nitromethane. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include stringent quality control measures to monitor the reaction conditions and the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,5′-dinitramino-3,3′-methylene-1H-1,2,4-bistriazole
  • N,N-Dimethyltryptamine (DMT)
  • 5-MeO-DMT

Uniqueness

Compared to these similar compounds, 5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one stands out due to its specific thiazole ring structure and the presence of both dimethylamino and nitromethylene groups

Properties

IUPAC Name

(2E,5E)-5-(dimethylaminomethylidene)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-9(2)4-6-8(12)10(3)7(15-6)5-11(13)14/h4-5H,1-3H3/b6-4+,7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMRRGAMFDAEIK-YDFGWWAZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C[N+](=O)[O-])SC(=CN(C)C)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\[N+](=O)[O-])/S/C(=C/N(C)C)/C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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